8-Methoxythiochroman-3-one
Description
8-Methoxychroman-3-one (CAS: 91520-00-2) is a bicyclic organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . It belongs to the chromanone family, characterized by a benzopyran ring system with a ketone group at position 3 and a methoxy substituent at position 6. This compound is typically stored under dry, room-temperature conditions to maintain stability .
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
8-methoxy-4H-thiochromen-3-one |
InChI |
InChI=1S/C10H10O2S/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4H,5-6H2,1H3 |
InChI Key |
UPBSICACNAVTFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SCC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Chromanone/Isochromanone Family
The following table summarizes key structural and physicochemical differences between 8-Methoxychroman-3-one and related compounds:
Key Observations:
- Positional Isomerism: The placement of the methoxy group significantly impacts reactivity and physical properties.
- Ketone Position: Isochromanone derivatives (e.g., 8-Methoxy-isochroman-1-one) differ in the ketone’s position (1 vs. 3), which affects ring strain and electronic distribution .
- Substituent Effects : Bulky groups like benzylidene (e.g., in the compound from ) increase molecular weight and melting points due to enhanced intermolecular interactions.
Spectral and Analytical Data
- NMR Trends: Methoxy protons in 8-Methoxychroman-3-one typically resonate at δ 3.7–3.9 ppm in ¹H-NMR, similar to other methoxy-substituted chromanones . Ketone carbons in chromanones appear at δ 195–205 ppm in ¹³C-NMR, whereas isochromanones (e.g., 8-Methoxy-isochroman-1-one) show downfield shifts due to differing electronic environments .
- Mass Spectrometry : Molecular ion peaks for 8-Methoxychroman-3-one (m/z 178) align with its molecular weight, while derivatives with additional substituents (e.g., benzylidene groups) show higher m/z values .
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